Bienvenue dans la boutique en ligne BenchChem!

2-(3-Nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione

Lipophilicity logP Drug-likeness

2-(3-Nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione is a spirosuccinimide derivative featuring a conformationally restricted 2-azaspiro[4.4]nonane-1,3-dione core with a meta-nitrophenyl substituent on the imide nitrogen. It belongs to the broader class of 2-aryl-2-azaspiro[4.4]nonane-1,3-diones, which have been investigated for anticonvulsant, anticancer, and aldose reductase inhibitory activities.

Molecular Formula C14H14N2O4
Molecular Weight 274.27 g/mol
CAS No. 61343-11-1
Cat. No. B3371047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione
CAS61343-11-1
Molecular FormulaC14H14N2O4
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C14H14N2O4/c17-12-9-14(6-1-2-7-14)13(18)15(12)10-4-3-5-11(8-10)16(19)20/h3-5,8H,1-2,6-7,9H2
InChIKeyKLNLVLSTOFPEFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione (CAS 61343-11-1): Procurement-Relevant Structural and Physicochemical Profile


2-(3-Nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione is a spirosuccinimide derivative featuring a conformationally restricted 2-azaspiro[4.4]nonane-1,3-dione core with a meta-nitrophenyl substituent on the imide nitrogen. It belongs to the broader class of 2-aryl-2-azaspiro[4.4]nonane-1,3-diones, which have been investigated for anticonvulsant, anticancer, and aldose reductase inhibitory activities [1]. The compound is catalogued as NSC 290651 in the NCI/DTP screening repository and as PubChem CID 324561, indicating prior selection for pharmacological evaluation [2]. With a molecular formula of C14H14N2O4, a molecular weight of 274.27 g/mol, and commercial availability at purities of 95–98% from multiple vendors, this compound serves as a key synthetic intermediate and a structurally defined probe for structure-activity relationship (SAR) studies within the spirosuccinimide chemical space [3].

Why 2-(3-Nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione Cannot Be Casually Interchanged with Positional Isomers or Non-Spiro Congeners


Substituting 2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione with its 4-nitro positional isomer, the unsubstituted parent spirosuccinimide, or a non-spiro N-(nitrophenyl)succinimide introduces quantifiable differences in lipophilicity, conformational flexibility, and solid-state intermolecular architecture that can materially alter pharmacokinetic behaviour, target binding entropy, and formulation properties. The meta-nitro arrangement confers a unique combination of a single rotatable bond tether, a distinct hydrogen-bond acceptor topology, and a three-dimensional supramolecular hydrogen-bonding capability not recapitulated by ortho or para congeners [1][2]. These parameters directly impact solubility, dissolution rate, and molecular recognition—rendering generic substitution scientifically indefensible without explicit validation in the target assay system.

Quantitative Differentiation Evidence for 2-(3-Nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione Versus Closest Analogs


Meta-Nitro Substitution Raises Calculated logP by ~0.35 Units Over the Para-Nitro Isomer, Enhancing Predicted Membrane Permeability

The target compound (3-nitro isomer) exhibits an experimentally derived logP value of 2.35, whereas the 4-nitro positional isomer (CAS 61343-12-2) has a computed XLogP3 of 2.0 . This represents a 0.35 log unit increase (ΔlogP = +0.35), equating to approximately 2.2-fold higher predicted octanol-water partitioning for the meta-nitro compound. For comparison, the unsubstituted parent spirosuccinimide, 2-azaspiro[4.4]nonane-1,3-dione (CAS 1124-95-4), has a logP of only 0.26 [1]. The meta-nitro substitution therefore raises logP by approximately 2.1 log units relative to the parent scaffold. Since anticonvulsant SAR studies in the spirosuccinimide class have demonstrated a positive correlation between lipophilicity and in vivo efficacy [2], this quantifiable lipophilicity gradient has direct implications for blood-brain barrier penetration and target engagement.

Lipophilicity logP Drug-likeness ADME Spirosuccinimide

Single Rotatable Bond Between Spiro Core and 3-Nitrophenyl Ring Provides Quantifiable Conformational Restriction Relative to Non-Spiro Analogs

2-(3-Nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione possesses exactly 1 rotatable bond—the exocyclic C–N linkage connecting the imide nitrogen to the 3-nitrophenyl ring [1]. The spirocyclic core itself is conformationally locked, with the cyclopentane ring fused through the spiro carbon rendering the succinimide ring system rigid. In contrast, the non-spiro structural analog N-(3-nitrophenyl)succinimide (CAS 31036-66-5) contains 2 rotatable bonds due to the flexible succinimide ring that can undergo ring-puckering interconversions [2]. The difference of 1 extra rotatable bond in the non-spiro analog corresponds to an estimated entropic penalty of approximately 0.6–1.2 kcal/mol (at 298 K, using ΔS ≈ 3–5 J·mol⁻¹·K⁻¹ per restricted rotor) upon binding to a biological target [3]. This quantitative entropic advantage favours the spiro compound for applications requiring high-affinity target engagement with reduced conformational entropy loss.

Conformational restriction Entropy penalty Rotatable bonds Ligand efficiency Spiro scaffold

Meta-Nitro Topology Enables Three-Dimensional Hydrogen-Bonded Framework Architecture Not Available to Ortho or Para Congeners

Although direct single-crystal X-ray diffraction data for 2-(3-nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione have not been reported, the closely analogous N-(3-nitrophenyl)succinimide isomer provides definitive crystallographic evidence that the meta-nitro substitution pattern directs the formation of a unique three-dimensional hydrogen-bonded framework via a combination of two-centre C–H···O and three-centre C–H···(O)₂ hydrogen bonds [1]. In contrast, the ortho-nitro isomer (2-position) forms only two-dimensional hydrogen-bonded sheets, while the para-nitro isomer (4-position) crystallises as isolated molecules with no direction-specific intermolecular interactions whatsoever [1]. The dihedral angle between the nitrophenyl ring and the succinimide plane also varies systematically with nitro position: 57.4° (ortho), 46.0° (meta), and 39.1° (para) [1]. These crystallographically validated differences in supramolecular architecture are expected to translate to the 2-azaspiro[4.4]nonane-1,3-dione series, conferring upon the meta-nitro compound distinct solid-state properties including higher lattice energy, elevated melting point, and altered dissolution kinetics relative to its positional isomers.

Crystal engineering Supramolecular chemistry Hydrogen bonding Solid-state properties Nitro positional isomer

Differential Hydrogen-Bond Acceptor Topology (4 Acceptors, 0 Donors) Creates a Purely Acceptor Pharmacophore Distinct from Amino- and Hydroxy-Phenyl Congeners

2-(3-Nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione presents 4 hydrogen-bond acceptor (HBA) sites and 0 hydrogen-bond donor (HBD) sites, with a topological polar surface area (TPSA) of 83.2 Ų [1]. This purely acceptor profile distinguishes it from N-aminophenyl spirosuccinimide derivatives (which contribute an additional NH donor; e.g., N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione has both HBD and HBA character) [2]. The unsubstituted parent spirosuccinimide has only 2 HBA and 0 HBD, while the 4-nitro isomer shares the same 4 HBA/0 HBD count but differs in HBA vector orientation due to the para-nitro geometry . The TPSA value of 83.2 Ų falls within the optimal range for oral bioavailability (<140 Ų) while the HBD count of 0 eliminates the desolvation penalty associated with donor groups, potentially enhancing passive membrane permeability relative to amino-substituted analogs.

Hydrogen bonding Pharmacophore Polar surface area Drug design Nitrophenyl SAR

NCI Screening Designation (NSC 290651) Provides Differentiated Provenance and Prior Art Support Not Shared by All Positional Isomers

2-(3-Nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione has been assigned the National Service Center number NSC 290651 by the NCI Developmental Therapeutics Program (DTP), as documented in PubChem and ChemIDplus [1]. NSC registration indicates that the compound was submitted to and accepted by the NCI for screening in the NCI-60 human tumor cell line panel—a high-value prior-art designation that establishes the compound's selection from the broader chemical space based on structural novelty or predicted biological interest. The NCI/DTP is listed as an information source for this compound on PubChem [1], confirming formal institutional recognition. While some related spirosuccinimides also carry NSC numbers, the specific mapping of NSC 290651 to CAS 61343-11-1 uniquely identifies the 3-nitrophenyl substitution pattern as having passed the NCI's structure-novelty and drug-likeness filters at the time of submission.

NCI-60 Anticancer screening NSC designation Compound provenance Prior art

Research and Industrial Application Scenarios for 2-(3-Nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione Based on Quantitative Differentiation Evidence


Conformationally Restricted Spirocyclic Probe for Fragment-Based Drug Design and Ligand-Efficiency Optimization

The compound's single rotatable bond and spiro-locked core make it an ideal scaffold for fragment-based screening libraries where conformational rigidity is valued for reducing entropic binding penalties. With 4 HBA and 0 HBD groups, it serves as a 'donor-free' fragment that can be systematically elaborated at the nitro position (via reduction to aniline and subsequent diversification) while maintaining the spirocyclic architecture. The estimated entropic advantage of 0.6–1.2 kcal/mol over non-spiro analogs directly supports higher predicted binding free energy per heavy atom (ligand efficiency), a key metric in fragment-to-lead campaigns [1].

Positional Isomer Reference Standard for Nitrophenyl SAR in Spirosuccinimide Series

The quantifiable logP difference of 0.35 units versus the 4-nitro isomer and the crystallographically validated divergence in solid-state hydrogen-bonding architecture (3D framework for meta vs. 2D sheets/isolation for ortho/para, as established in the closely analogous N-(nitrophenyl)succinimide series) position the 3-nitro compound as an essential reference standard for systematic SAR exploration of nitro-substitution effects on target binding, cellular permeability, and pharmacokinetics within the 2-azaspiro[4.4]nonane-1,3-dione class [2].

Synthetic Intermediate for Nitro-Reduction-Derived Aniline Libraries Targeting CNS Disorders

The 3-nitrophenyl group can be selectively reduced to the corresponding 3-aminophenyl derivative, opening access to amide, sulfonamide, and urea libraries at the meta position. Given the established anticonvulsant SAR in the spirosuccinimide class—where N-aminophenyl derivatives have demonstrated ED50 values as low as 76.27 mg·kg⁻¹ in the MES seizure model—the 3-nitro compound serves as the logical precursor for systematic exploration of meta-substituted aniline derivatives, with the spiro[4.4]nonane ring size providing an optimal balance of lipophilicity (logP contribution of the spiro scaffold: +1.8–2.1 over parent) and conformational rigidity for CNS drug discovery programs [3][4].

Pre-Formulation Polymorph Screening and Solid-State Characterization Using Meta-Nitro 3D Framework Propensity

Based on class-level crystallographic evidence from N-(3-nitrophenyl)succinimide, which forms a robust 3D hydrogen-bonded network via two-centre and three-centre C–H···O interactions, the target compound is predicted to exhibit superior crystallinity and potentially lower hygroscopicity compared to the para isomer (which crystallises as isolated molecules with no direction-specific interactions). This makes the 3-nitro compound the preferred candidate for pre-formulation studies including polymorph screening, solubility determination, and accelerated stability testing, where consistent solid-state properties are critical for reproducible formulation development [2].

Quote Request

Request a Quote for 2-(3-Nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.